4-[N-methyl4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid
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Description
4-[N-methyl4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid is a useful research compound. Its molecular formula is C19H24N2O7S2 and its molecular weight is 456.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has focused on novel synthetic approaches and the characterization of related sulfonamide compounds. For example, novel cyclization techniques have been developed to transform 4-(substituted-phenylsulfonamido)butanoic acids into their corresponding pyrrolidin-2-ones using polyphosphate ester (PPE), highlighting the efficiency and yield improvement of these methods. This process also underlines the antimicrobial activity of the synthesized compounds, presenting potential applications in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
Metal Complexation and Biological Activity
Another study explored the complexation of a related sulfonamide ligand with metals like Cu, Zn, Fe, Ni, and Cd. The synthesized ligand and its metal complexes were characterized using various spectroscopic techniques, and their biological activities, including radical scavenging, total antioxidant potential, and enzyme inhibition, were assessed. This research provides insights into the potential therapeutic applications of these complexes (Danish, Jabeen, Raza, Mumtaz, & Tahir, 2021).
Antimicrobial Activity
The antimicrobial properties of 4-(substituted-phenylsulfonamido)butanoic acids and their derivatives have been a significant focus, with various compounds showing activity against a range of microbial strains. This highlights the potential of these compounds in antimicrobial drug development, contributing to the broader scientific understanding of sulfonamide chemistry and its applications in medicinal chemistry (Zareef, Iqbal, & Arfan, 2008).
Properties
IUPAC Name |
4-[[3-[benzenesulfonyl(methyl)amino]-4-methoxyphenyl]sulfonyl-methylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O7S2/c1-20(13-7-10-19(22)23)29(24,25)16-11-12-18(28-3)17(14-16)21(2)30(26,27)15-8-5-4-6-9-15/h4-6,8-9,11-12,14H,7,10,13H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSDIGMJMTZGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)S(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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